
Clesacostat: A Deep Dive into a Novel
Therapeutic for Nonalcoholic Steatohepatitis

(NASH)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease

(NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to

advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and

metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there

remains a significant unmet medical need for approved therapies. Clesacostat (formerly PF-

05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has

emerged as a promising therapeutic candidate. This technical guide provides a comprehensive

overview of Clesacostat, detailing its mechanism of action, preclinical evidence, and clinical

trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2

(DGAT2) inhibitor, ervogastat.

Introduction: The Role of Acetyl-CoA Carboxylase in
NASH Pathogenesis
Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL)

pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main

isoforms of ACC:
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ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose

tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.

ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart,

and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine

palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for β-

oxidation.

In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver

(hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and

ACC2, Clesacostat aims to simultaneously reduce the synthesis of new fatty acids and

promote the oxidation of existing fatty acids in the liver.

Mechanism of Action of Clesacostat
Clesacostat is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic

rationale in NASH is multi-faceted:

Reduction of De Novo Lipogenesis: By inhibiting ACC1, Clesacostat decreases the

production of malonyl-CoA, thereby reducing the substrate available for new fatty acid

synthesis in the liver.

Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-

CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for

increased transport of fatty acids into the mitochondria for subsequent β-oxidation.

This dual mechanism of action is intended to directly address the primary driver of NASH—the

excessive accumulation of fat in the liver.
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Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

Preclinical Data
Clesacostat has been evaluated in various preclinical models of NASH, demonstrating its

potential to ameliorate key features of the disease.

In Vitro Studies
Enzyme Inhibition Assays: Clesacostat has demonstrated potent inhibition of both human

ACC1 and ACC2 activity in biochemical assays.

Cell-Based Assays: In primary human hepatocytes, Clesacostat has been shown to inhibit

de novo lipogenesis.
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In Vivo Animal Models
Clesacostat has been tested in several rodent models that recapitulate key aspects of human

NASH.

Model Key Findings

Gubra-Amylin NASH (GAN) Diet-Induced

Mouse Model

Reduction in hepatic steatosis, inflammation,

and fibrosis.

Choline-Deficient, L-Amino Acid-Defined

(CDAA) Diet-Induced Mouse Model
Attenuation of liver fibrosis progression.

STAM™ Mouse Model
Improvement in NAFLD Activity Score (NAS)

and reduction in fibrosis.

Clinical Development
Clesacostat has progressed through Phase 1 and Phase 2 clinical trials, both as a

monotherapy and in combination with other therapeutic agents. A significant focus of its clinical

development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the

common side effect of hypertriglyceridemia associated with ACC inhibitors.

Phase 2a Clinical Trial (NCT04399538, C3711005)
This study evaluated the pharmacodynamics and safety of Clesacostat co-administered with a

range of doses of ervogastat in adults with presumed NASH.

Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)
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Treatment Group (6
weeks)

Number of
Participants

Median Percent
Change in Liver Fat
from Baseline

Common Adverse
Events (%)

Placebo 15 -4% Diarrhea (7%)

Ervogastat 25 mg BID

+ Clesacostat 10 mg

BID

15 -54% Diarrhea (0%)

Ervogastat 100 mg

BID + Clesacostat 10

mg BID

13 -58% Diarrhea (0%)

Ervogastat 300 mg

QD + Clesacostat 20

mg QD

18 -60% Diarrhea (11%)

Ervogastat 300 mg

BID + Clesacostat 10

mg BID

14 -48% Diarrhea (7%)

Data sourced from a layperson summary of the study results.[1]

Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)
This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and

safety of ervogastat alone and in combination with Clesacostat in patients with biopsy-

confirmed NASH and fibrosis stage 2 or 3.[2][3]

Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)
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Treatment Group (48
weeks)

Number of Participants
Proportion Achieving
Primary Endpoint* (%)

Placebo 34 38%

Ervogastat 25 mg BID 35 46%

Ervogastat 75 mg BID 48 52%

Ervogastat 150 mg BID 42 50%

Ervogastat 300 mg BID 31 45%

Ervogastat 150 mg BID +

Clesacostat 5 mg BID
35 66%

Ervogastat 300 mg BID +

Clesacostat 10 mg BID
30 63%

*Primary endpoint: Proportion of patients achieving MASH resolution without worsening of

fibrosis, or ≥1 stage improvement in fibrosis without worsening of MASH, or both.[2]

Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)
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Treatment Group
Number of
Participants

Serious Adverse
Events (%)

Most Common
Adverse Event

Placebo 34 3%
Inadequate control of

diabetes (12%)

Ervogastat 25 mg BID 35 3%
Inadequate control of

diabetes (17%)

Ervogastat 75 mg BID 48 10%
Inadequate control of

diabetes (10%)

Ervogastat 150 mg

BID
42 2%

Inadequate control of

diabetes (7%)

Ervogastat 300 mg

BID
31 13%

Inadequate control of

diabetes (6%)

Ervogastat 150 mg

BID + Clesacostat 5

mg BID

35 14%
Inadequate control of

diabetes (6%)

Ervogastat 300 mg

BID + Clesacostat 10

mg BID

30 7%
Inadequate control of

diabetes (7%)

Data sourced from The Lancet Gastroenterology & Hepatology.[2]

Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
(Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of compounds

against ACC.

Reagent Preparation:

Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium

Bicarbonate.
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Prepare serial dilutions of Clesacostat or other test compounds.

Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in

1x ACC Assay Buffer.

Reaction Setup (96-well plate):

Add the master mix to all wells.

Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g.,

DMSO).

Initiate the reaction by adding the diluted ACC enzyme.

Incubation:

Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

Detection:

Stop the reaction and measure the amount of ADP produced using a commercial kit such

as ADP-Glo™ Kinase Assay.

Read the luminescence signal on a microplate reader.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound and

determine the IC50 value.
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Caption: Workflow for an in vitro ACC activity assay.

Preclinical NASH Model: Gubra-Amylin (GAN) Diet-
Induced Mouse Model
This model is widely used to induce a NASH phenotype that closely resembles the human

condition.
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Animal Model: Male C57BL/6J mice are commonly used.

Diet:

Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for

an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.

Control Group: A control group is fed a standard chow diet.

Treatment:

Following the induction phase, mice are randomized into treatment groups.

Clesacostat or vehicle is administered daily via oral gavage for a specified duration (e.g.,

8-12 weeks).

Endpoint Analysis:

Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are

monitored throughout the study.

Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and

lipids (triglycerides, cholesterol).

Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with

Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning

(NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis,

inflammation, and fibrosis can be analyzed by qPCR or RNA sequencing.
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Caption: Workflow for a preclinical NASH study using the GAN diet model.

Future Directions and Conclusion
Clesacostat, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound

approach to the treatment of NASH. Preclinical and clinical data have demonstrated its

potential to reduce hepatic steatosis, a key driver of the disease. The combination of

Clesacostat with the DGAT2 inhibitor ervogastat appears to be a particularly promising

strategy, as it not only enhances the reduction in liver fat but also mitigates the

hypertriglyceridemia associated with ACC inhibition.
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Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the

efficacy and safety profile of Clesacostat, both as a monotherapy and in combination, and to

determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and

future studies of Clesacostat will provide valuable insights into the therapeutic potential of

targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug

Administration (FDA) has granted Fast Track designation to the investigational combination

therapy of ervogastat and clesacostat for the treatment of NASH with liver fibrosis.[4][5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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